molecular formula C14H19ClN2O2 B12771733 Quinterenol hydrochloride CAS No. 28418-28-2

Quinterenol hydrochloride

Cat. No.: B12771733
CAS No.: 28418-28-2
M. Wt: 282.76 g/mol
InChI Key: ZXJJXRFJIDRFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Quinterenol hydrochloride undergoes several types of chemical reactions:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often uses reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives .

Scientific Research Applications

Quinterenol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Quinterenol hydrochloride exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscles and an increase in heart rate and cardiac output . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic AMP signaling pathway .

Properties

CAS No.

28418-28-2

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14;/h3-7,9,13,16-18H,8H2,1-2H3;1H

InChI Key

ZXJJXRFJIDRFPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.